molecular formula C9H10N2O B1293030 5-Amino-2-ethoxybenzonitrile CAS No. 1020046-39-2

5-Amino-2-ethoxybenzonitrile

Cat. No.: B1293030
CAS No.: 1020046-39-2
M. Wt: 162.19 g/mol
InChI Key: RIPHVNUYRKOROW-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzonitrile: is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is characterized by the presence of an amino group, an ethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzonitrile with ammonia in the presence of a catalyst . The reaction typically requires elevated temperatures and pressures to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-ethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

5-Amino-2-ethoxybenzonitrile is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and nitrile groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks .

Comparison with Similar Compounds

  • 5-Amino-2-methoxybenzonitrile
  • 5-Amino-2-chlorobenzonitrile
  • 5-Amino-2-fluorobenzonitrile

Comparison: 5-Amino-2-ethoxybenzonitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group may also affect the compound’s interactions with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

5-amino-2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHVNUYRKOROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649230
Record name 5-Amino-2-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020046-39-2
Record name 5-Amino-2-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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